Diisononyl Phthalate-d4

描述

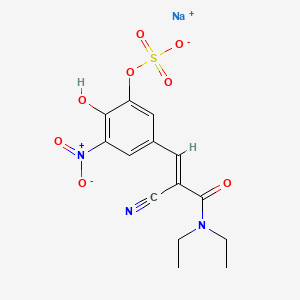

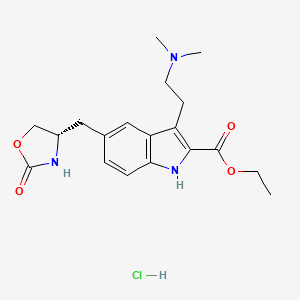

Diisononyl Phthalate-d4 is a deuterated form of diisononyl phthalate, a widely used plasticizer in the production of flexible polyvinyl chloride plastics, copolymers, and resins . This compound is characterized by the replacement of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of analytical chemistry.

作用机制

Target of Action

Diisononyl Phthalate (DINP) is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is incorporated into the PVC polymer matrix to impart flexibility and workability, making it a crucial component in a wide range of consumer goods .

Mode of Action

DINP interacts with its targets (PVC plastics, copolymers, and resins) by being incorporated into the polymer matrix. This interaction imparts flexibility and workability to the products, enhancing their mechanical properties .

Biochemical Pathways

The biodegradation of DINP involves de-esterification and β-oxidation processes . During this process, DINP is broken down into several compounds, including monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .

Result of Action

The primary result of DINP’s action is the production of flexible and workable PVC plastics, copolymers, and resins . It’s important to note that exposure to dinp has been associated with potential health effects, making its use a matter of concern .

Action Environment

Its release during production, use, and disposal should be minimized to reduce potential environmental effects .

生化分析

Cellular Effects

Diisononyl Phthalate-d4 has been shown to influence cellular respiration, mitochondrial oxidative status, and apoptotic signaling . It can disrupt neural energy metabolizing capacities due to disruption of activities of enzymes of glycolytic and oxidative phosphorylation . Other responses include significant inflammation, oxidative distress, decreased antioxidant status, altered oncogenic-apoptotic factors level and neural degeneration .

Molecular Mechanism

It is known to interfere with the endocrine system and influence allergic responses

Temporal Effects in Laboratory Settings

It is known that the reactive oxygen species (ROS) levels displayed an “increase-decrease” trend with the increasing DINP doses after DINP exposure on days 7, 14, 21, and 28 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study conducted on zebrafish, it was found that this compound upregulates orexigenic signals and causes hepatosteatosis together with deregulation of the peripheral ECS and lipid metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It was found that DINP was degraded through simultaneous pathways of de-esterification and β-oxidation .

准备方法

Synthetic Routes and Reaction Conditions

Diisononyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with deuterated isononanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

Diisononyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.

Major Products Formed

The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted phthalates .

科学研究应用

Diisononyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which makes it an excellent internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. Its applications include:

Analytical Chemistry: Used as a standard for quantifying phthalates in environmental and biological samples.

Biology: Studied for its effects on cellular processes and its potential as a biomarker.

Medicine: Investigated for its role in drug delivery systems and its interactions with biological membranes.

Industry: Utilized in the development of new materials and as a plasticizer in specialized applications.

相似化合物的比较

Similar Compounds

Diisononyl Phthalate: The non-deuterated form, widely used as a plasticizer.

Diisodecyl Phthalate: Another phthalate plasticizer with a similar structure but different alkyl chain length.

Di(2-ethylhexyl) Phthalate: A commonly used plasticizer with different alkyl groups.

Uniqueness

Diisononyl Phthalate-d4 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. Its stability and reduced metabolic degradation make it a preferred choice for research studies involving phthalates .

属性

IUPAC Name |

bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-ODMBGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747689 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332965-90-8 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)